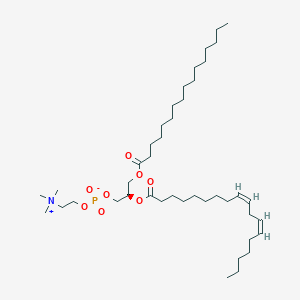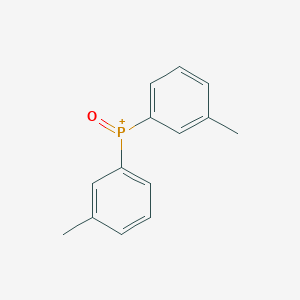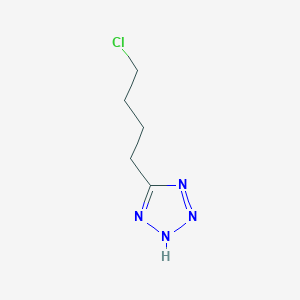
5-(4-Chlorobutyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorobutyl)-1H-tetrazole (CBT) is a tetrazole compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorobutyl)-1H-tetrazole is not fully understood. However, studies have suggested that 5-(4-Chlorobutyl)-1H-tetrazole may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 5-(4-Chlorobutyl)-1H-tetrazole may also inhibit the activity of enzymes involved in DNA synthesis, which could contribute to its anticancer properties.
Biochemical and Physiological Effects
5-(4-Chlorobutyl)-1H-tetrazole has been shown to have anticancer properties in vitro, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 5-(4-Chlorobutyl)-1H-tetrazole has also been shown to have antimicrobial properties, with studies demonstrating its ability to inhibit the growth of bacteria and fungi. In addition, 5-(4-Chlorobutyl)-1H-tetrazole has been shown to have antioxidant properties, which could contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Chlorobutyl)-1H-tetrazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it accessible to researchers. 5-(4-Chlorobutyl)-1H-tetrazole is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, 5-(4-Chlorobutyl)-1H-tetrazole has some limitations for lab experiments. It is highly reactive and can be explosive when exposed to heat or shock, which makes it potentially hazardous to handle. In addition, 5-(4-Chlorobutyl)-1H-tetrazole is relatively insoluble in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for 5-(4-Chlorobutyl)-1H-tetrazole research. One area of interest is the development of 5-(4-Chlorobutyl)-1H-tetrazole-based drugs for cancer treatment. Another area of interest is the incorporation of 5-(4-Chlorobutyl)-1H-tetrazole into materials to improve their properties. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-Chlorobutyl)-1H-tetrazole and its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 5-(4-Chlorobutyl)-1H-tetrazole is a tetrazole compound that has potential applications in various fields, including pharmaceuticals, explosives, and materials science. Its anticancer, antimicrobial, and antioxidant properties make it a promising therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
5-(4-Chlorobutyl)-1H-tetrazole can be synthesized by reacting 4-chlorobutylamine with sodium azide in the presence of a copper catalyst. The reaction yields 5-(4-Chlorobutyl)-1H-tetrazole as a white crystalline powder. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
5-(4-Chlorobutyl)-1H-tetrazole has been investigated for its potential applications in various fields, including pharmaceuticals, explosives, and materials science. In pharmaceuticals, 5-(4-Chlorobutyl)-1H-tetrazole has been studied as a potential drug candidate due to its ability to inhibit the growth of cancer cells. In explosives, 5-(4-Chlorobutyl)-1H-tetrazole has been used as a component in high-energy materials due to its high nitrogen content. In materials science, 5-(4-Chlorobutyl)-1H-tetrazole has been incorporated into polymers to improve their thermal stability and mechanical properties.
Propiedades
IUPAC Name |
5-(4-chlorobutyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN4/c6-4-2-1-3-5-7-9-10-8-5/h1-4H2,(H,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCYAIFEVQSAON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC1=NNN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobutyl)-1H-tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B169822.png)
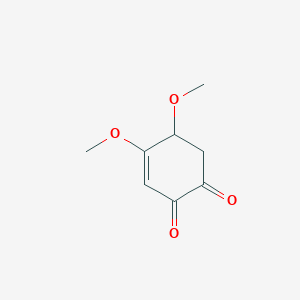

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)
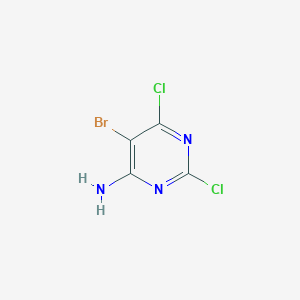
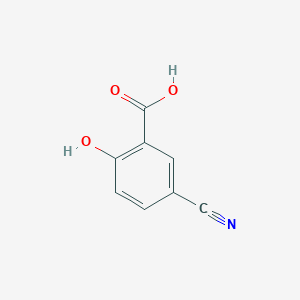
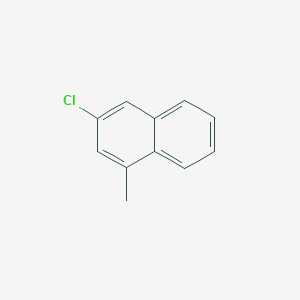
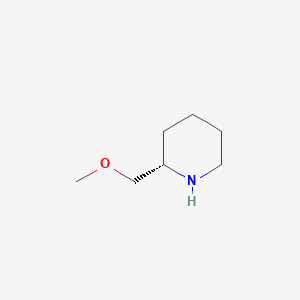
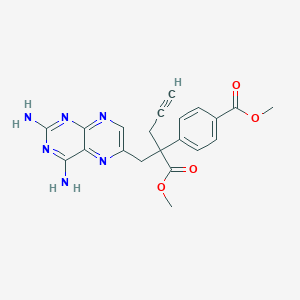
![(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B169847.png)
